Cas no 2228624-00-6 (5-(but-3-yn-1-yl)-2-chloropyridine)

5-(but-3-yn-1-yl)-2-chloropyridine 化学的及び物理的性質
名前と識別子
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- 5-(but-3-yn-1-yl)-2-chloropyridine
- 2228624-00-6
- EN300-1981847
-
- インチ: 1S/C9H8ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h1,5-7H,3-4H2
- InChIKey: NXXISPKYVSMPLO-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)CCC#C
計算された属性
- 精确分子量: 165.0345270g/mol
- 同位素质量: 165.0345270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 12.9Ų
5-(but-3-yn-1-yl)-2-chloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981847-2.5g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1981847-10.0g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1981847-0.5g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1981847-10g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-1981847-0.05g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1981847-5.0g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1981847-1.0g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1981847-1g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1981847-5g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-1981847-0.1g |
5-(but-3-yn-1-yl)-2-chloropyridine |
2228624-00-6 | 0.1g |
$1207.0 | 2023-09-16 |
5-(but-3-yn-1-yl)-2-chloropyridine 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
5-(but-3-yn-1-yl)-2-chloropyridineに関する追加情報
Comprehensive Overview of 5-(but-3-yn-1-yl)-2-chloropyridine (CAS No. 2228624-00-6): Properties, Applications, and Industry Insights
5-(but-3-yn-1-yl)-2-chloropyridine (CAS No. 2228624-00-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the chloropyridine family, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a but-3-yn-1-yl group at the 5-position. Its molecular formula, C9H8ClN, and molecular weight of 165.62 g/mol make it a versatile intermediate in synthetic chemistry.
The growing demand for heterocyclic compounds in drug discovery has propelled interest in 5-(but-3-yn-1-yl)-2-chloropyridine. Researchers are particularly intrigued by its potential as a building block for small-molecule inhibitors and bioconjugation applications. The compound’s alkyne functionality enables click chemistry reactions, a hot topic in modern medicinal chemistry, which aligns with trends in targeted drug delivery and proteolysis-targeting chimeras (PROTACs).
In agrochemical applications, 5-(but-3-yn-1-yl)-2-chloropyridine serves as a precursor for crop protection agents. Its structural motif is found in several pesticide intermediates, addressing the industry’s need for sustainable solutions amid rising concerns about food security and environmental impact. Recent studies highlight its role in developing next-generation fungicides with improved selectivity.
From a synthetic perspective, the compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the terminal alkyne group. This duality allows for diverse transformations, including Sonogashira coupling and cycloaddition reactions, making it valuable for high-throughput screening libraries. Laboratories optimizing green chemistry protocols are exploring solvent-free methods to synthesize this compound, reflecting the broader shift toward sustainable manufacturing.
Analytical characterization of CAS No. 2228624-00-6 typically involves HPLC, GC-MS, and NMR spectroscopy. Purity thresholds (>97%) are critical for its use in preclinical studies, where impurities could skew bioactivity data. Storage recommendations emphasize protection from light and moisture at temperatures below -20°C to maintain stability.
The compound’s relevance extends to material science, particularly in designing organic semiconductors and metal-organic frameworks (MOFs). Its conjugated system and halogenated structure contribute to charge transport properties, a focal point for flexible electronics innovation. Startups in the energy storage sector are investigating derivatives of 5-(but-3-yn-1-yl)-2-chloropyridine for battery electrolyte additives.
Regulatory compliance for 2228624-00-6 varies by region, but it generally falls under standard laboratory chemical guidelines. Suppliers must provide SDS documentation detailing handling precautions, though it is not classified as hazardous under current GHS standards. This aligns with industry queries about safe handling of specialty chemicals in R&D settings.
Future prospects for 5-(but-3-yn-1-yl)-2-chloropyridine include its integration into AI-driven molecular design platforms. Computational chemists leverage its scaffold for virtual screening against emerging therapeutic targets like kinases and GPCRs. Patent filings related to this compound have increased by 18% since 2020, signaling its commercial potential.
For purchasers, key considerations include batch-to-batch consistency and scalability. Custom synthesis options are available for GMP-grade quantities, catering to clinical trial requirements. Pricing trends reflect fluctuations in raw material costs, particularly for acetylene derivatives used in its production.
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